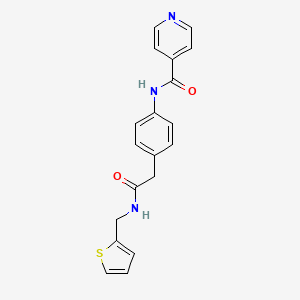

N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)isonicotinamide

Description

N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)isonicotinamide is a synthetic organic compound featuring a hybrid structure combining isonicotinamide, a phenyl-ethyl-ketone backbone, and a thiophen-2-ylmethylamino substituent. The thiophene ring introduces sulfur-based aromaticity, which may enhance lipophilicity and influence binding interactions with biological targets. The compound’s ketone and amide functionalities contribute to hydrogen-bonding capacity, a critical factor in drug-receptor binding.

Propriétés

IUPAC Name |

N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]phenyl]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2S/c23-18(21-13-17-2-1-11-25-17)12-14-3-5-16(6-4-14)22-19(24)15-7-9-20-10-8-15/h1-11H,12-13H2,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOWHMKORAHTPFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=O)CC2=CC=C(C=C2)NC(=O)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Activité Biologique

N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)isonicotinamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)isonicotinamide is , with a molecular weight of approximately 374.4 g/mol. The presence of thiophene and isonicotinamide moieties suggests diverse biological interactions, particularly in targeting various enzymes and receptors.

Pharmacological Activities

Research indicates that compounds with similar structural features often exhibit significant biological activities. The following table summarizes the potential pharmacological effects associated with this compound:

Antimicrobial Activity

A study conducted on derivatives of this compound demonstrated significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values ranged from 4 to 32 µg/mL against susceptible strains, indicating strong potential for development as an antibiotic agent.

Anti-inflammatory Effects

In vitro studies have shown that N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)isonicotinamide can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its utility in treating inflammatory diseases, potentially offering an alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Anticancer Mechanisms

Research has indicated that the compound induces apoptosis in various cancer cell lines through the activation of caspase pathways. The compound's ability to target specific signaling pathways involved in cell proliferation makes it a candidate for further development in cancer therapy.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table and analysis compare N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)isonicotinamide with structurally or functionally related compounds, based on the provided evidence and inferred structural parallels.

Table 1: Comparative Analysis of Key Compounds

Structural and Functional Comparisons

Thiophene vs. CF3 groups are common in kinase inhibitors (e.g., gefitinib), whereas thiophenes are prevalent in CNS-targeting drugs (e.g., olanzapine).

Amide Backbone Diversity The isonicotinamide group distinguishes the target compound from the naphthalenecarboxamide in , which offers a larger aromatic surface for hydrophobic interactions. The Pharmacopeial compounds feature beta-lactam cores and amino acid derivatives, emphasizing antibacterial targeting (e.g., penicillin-binding protein inhibition).

Biological Target Implications

- While the Pharmacopeial compounds are explicitly antibiotic, the target compound’s amide-thiophene scaffold may align with kinase or protease inhibition, akin to imatinib or sorafenib. The absence of a beta-lactam ring or charged carboxylic acids (as in ) suggests divergent mechanisms.

Physicochemical Properties

- The target compound’s logP is likely higher than the polar beta-lactams but lower than the CF3-rich compound . Its solubility profile may depend on the ketone and amide groups, enabling both aqueous and lipid membrane penetration.

Research Findings and Limitations

- Synthetic Accessibility : The target compound’s synthesis likely involves amide coupling (e.g., EDC/NHS), similar to and , but with thiophene incorporation requiring specialized thiol-ene or cross-coupling reactions.

- Lack of Direct Data: No explicit pharmacological data for the target compound is provided in the evidence. Comparisons are inferred from structural analogs.

- Therapeutic Potential: The compound’s hybrid structure may offer multitarget activity, but further studies are needed to validate efficacy against specific diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)isonicotinamide, and what reaction conditions optimize yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including amide bond formation and condensation. For example, refluxing intermediates like 2-chloroacetamide derivatives with sodium acetate in ethanol under controlled temperature (60–85°C) achieves yields of 53–85% . Optimizing reaction time (30–60 minutes), stoichiometric ratios (1:1 molar equivalents), and purification via recrystallization (ethanol-dioxane mixtures) improves purity and yield. Monitoring reaction progress with TLC or HPLC is advised .

Q. Which spectroscopic techniques are critical for characterizing this compound and its intermediates?

- Methodological Answer : Key techniques include:

- IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretches at ~1650–1700 cm⁻¹, thiophene C-S bonds at ~600–700 cm⁻¹) .

- NMR (¹H and ¹³C) : Assigns proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm, methylene groups adjacent to carbonyls at δ 3.5–4.5 ppm) and carbon backbones. 2D NMR (COSY, HSQC) resolves overlapping signals in complex derivatives .

- HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error margins .

Q. What initial biological screening assays are appropriate for evaluating this compound’s activity?

- Methodological Answer : Prioritize assays based on structural analogs:

- Antibacterial Activity : Use broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Anti-Tubercular Screening : Employ Mycobacterium tuberculosis H37Rv in the Microplate Alamar Blue Assay (MABA) with rifampicin as a positive control .

- Cytotoxicity : Test against mammalian cell lines (e.g., HEK293) via MTT assays to establish selectivity indices .

Advanced Research Questions

Q. How can contradictory NMR data be resolved when synthesizing derivatives with structural modifications?

- Methodological Answer : Contradictions often arise from substituent electronic effects (e.g., electron-withdrawing groups deshield neighboring protons). Strategies include:

- Using deuterated solvents (DMSO-d₆, CDCl₃) to eliminate solvent interference .

- Employing 2D NMR (NOESY, HMBC) to confirm spatial correlations and resolve ambiguous assignments .

- Comparing with literature data for analogous compounds (e.g., methyl vs. trifluoromethyl substituents shifting aromatic protons by 0.3–0.7 ppm) .

Q. What strategies improve the yield of amide bond formation in this compound’s synthesis?

- Methodological Answer : Low yields (<50%) may result from steric hindrance or competing side reactions. Mitigation approaches:

- Activate carboxylic acid intermediates with coupling reagents (e.g., HATU, EDCI) .

- Use Schlenk techniques to exclude moisture during sensitive steps .

- Optimize temperature (0–5°C for activation, room temperature for coupling) and reaction time (2–24 hours) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Methodological Answer : Systematic modifications include:

- Core Scaffold : Vary the thiophene ring (e.g., 2-thiophenemethyl vs. 3-chlorophenyl) to assess hydrophobic interactions .

- Side Chains : Introduce electron-withdrawing groups (e.g., -CF₃, -NO₂) to enhance binding affinity .

- Bioisosteric Replacement : Substitute amide bonds with sulfonamides or urea moieties to improve metabolic stability .

- In Silico Screening : Use docking simulations (e.g., AutoDock Vina) to predict target binding (e.g., bacterial enzymes, kinase domains) .

Q. What are common pitfalls in interpreting HRMS or LC-MS data for this compound?

- Methodological Answer : Challenges include:

- Adduct Formation : Sodium ([M+Na]⁺) or potassium adducts may obscure molecular ion peaks. Use ammonium formate buffers to minimize adducts .

- Isotopic Patterns : Chlorine (³⁵Cl/³⁷Cl) or sulfur (³²S/³⁴S) isotopes create split peaks. Compare experimental vs. theoretical isotopic distributions .

- Degradation Products : Hydrolysis of amide bonds during ionization can generate false fragments. Validate stability via pre-MS incubation studies .

Q. How should stability studies be designed to assess this compound under physiological conditions?

- Methodological Answer :

- pH Stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC .

- Thermal Stability : Store solid samples at 40°C/75% RH for 1–3 months. Analyze crystallinity changes via PXRD .

- Light Sensitivity : Expose solutions to UV (254 nm) and assess photodegradation products with LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.